3-(1-Fluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluoroethyl)aniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a 1-fluoroethyl group
Mechanism of Action
The pharmacokinetics of anilines, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s structure, the route of administration, and the individual’s physiological characteristics . The result of the compound’s action at the molecular and cellular level can vary widely, depending on the specific biological targets and pathways involved .
The action environment, including factors such as pH, temperature, and the presence of other compounds, can influence the stability, efficacy, and action of anilines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoroethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-nitroaniline with 1-fluoroethane under basic conditions, followed by reduction of the nitro group to an amine. Another method includes the direct fluorination of 3-ethyl aniline using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Fluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding ethylamine derivative.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(1-fluoroethyl)nitrobenzene.
Reduction: Formation of 3-ethyl aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1-Fluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Ethylaniline: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoroaniline: Lacks the ethyl group, affecting its reactivity and applications.
3-(1-Chloroethyl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness: 3-(1-Fluoroethyl)aniline is unique due to the presence of both the fluoro and ethyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
3-(1-fluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBGXQYHDAAZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.